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Compound of Interest

Compound Name: 2-Undecanone

Cat. No.: B7801925

This guide provides an in-depth overview of the spectroscopic data for 2-Undecanone (also
known as methyl nonyl ketone), a compound utilized in the fragrance and flavor industries and
as an insect repellent.[1][2] The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental
protocols relevant to researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data

The spectroscopic data for 2-Undecanone is summarized in the tables below, providing a
guantitative reference for its structural characterization.

Table 1: *H NMR Spectroscopic Data for 2-Undecanone

Chemical Shift (8)

opm Multiplicity Assignment Reference Solvent
2.41 t -CH2-C(0)- CDCls
2.13 s -C(O)-CHs CDCls
1.56 quintet -CH2-CH2-C(0)- CDCls
1.25 m -(CH2)e- CDCls
0.88 t -CHs CDClIs
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Source: SpectraBase, Sigma-Aldrich Co. LLC.[3]

Table 2: 13C NMR Spectroscopic Data for 2-Undecanone

Chemical Shift (d) ppm Assignment Reference Solvent
209.2 C=0 (C-2) CDCls
43.8 CHz (C-3) CDCls
31.9 -(CH2)n- CDCls
29.8 CHs (C-1) CDCls
29.4 -(CH2)n- CDCls
29.3 -(CH2)n- CDCls
29.2 -(CH2)n- CDCls
24.0 -(CH2)n- CDCls
22.7 -(CH2)n- CDCls
14.1 -CHs (C-11) CDCls
Source: Adapted from predicted and published data.[4][5]
Table 3: Infrared (IR) Absorption Data for 2-Undecanone
Wavenumber (cm~?) Intensity Assignment
2925, 2855 Strong C-H stretching (alkane)
1715-1720 Strong C=0 stretching (ketone)
1465 Medium C-H bending (methylene)
1360 Medium C-H bending (methyl)

Source: NIST, SpectraBase, general ketone IR data.[6][7][8] The strong absorption band

around 1715 cm~1 is characteristic of the carbonyl group in a saturated aliphatic ketone.[3][9]
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Table 4: Mass Spectrometry (MS) Fragmentation Data for 2-Undecanone

Mass-to-Charge Ratio . . Assignment of Fragment
Relative Intensity (%)
(m/z) lon

[CH3CO]J* (Acylium ion from a-

43 100
cleavage)
CsHeO]* (McLaffert
- 5o [ 1" ( y
rearrangement product)
71 ~30 [C4H70]* (a-cleavage)
85 ~15 [CsHoQO]*
170 ~5 [M]* (Molecular ion)

Source: NIST Mass Spectrometry Data Center, PubChem.[4][10] The fragmentation pattern is
characterized by a prominent base peak at m/z = 43, resulting from alpha-cleavage, and a
significant peak at m/z = 58 due to the McLafferty rearrangement, both of which are typical for
methyl ketones.[11][12]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring *H and *3C NMR spectra of a liquid
ketone.

e Sample Preparation:

o Accurately weigh 5-20 mg of the 2-Undecanone sample for *H NMR (20-50 mg for 13C
NMR).[13]

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIl3) in a clean vial.[13] Tetramethylsilane (TMS) is often added as an internal standard
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for chemical shift referencing (0 ppm).[14]

o Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.
[13]

o Data Acquisition:

o Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning.
[15]

o Place the sample into the NMR spectrometer.

o The spectrometer's software is used to "lock” onto the deuterium signal of the solvent,
which stabilizes the magnetic field.[13]

o The magnetic field is "shimmed" by adjusting the shim coils to maximize field homogeneity
and improve spectral resolution.[13]

o The probe is tuned to the specific nucleus being observed (e.g., *H or 13C).[15]

o Acquire the spectrum using an appropriate pulse sequence. For tH NMR, a small number
of scans is usually sufficient. For 33C NMR, which has a much lower natural abundance, a
larger number of scans is required to achieve a good signal-to-noise ratio.

» Data Processing:

o The resulting Free Induction Decay (FID) is Fourier transformed to generate the
frequency-domain spectrum.

o The spectrum is phased, baseline-corrected, and referenced to the internal standard (TMS
at 0 ppm).

o Integration of the signals in the *H NMR spectrum is performed to determine the relative
ratios of protons.

2.2 Infrared (IR) Spectroscopy
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This protocol describes the acquisition of an IR spectrum for a liquid sample using the
Attenuated Total Reflectance (ATR) technique.

e Sample Preparation:

o Ensure the ATR crystal (e.g., ZnSe or diamond) is clean by wiping it with a soft cloth
dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a single drop of liquid 2-Undecanone directly onto the center of the ATR crystal. For
neat liquids, no further preparation is needed.[4]

o Data Acquisition:

o Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract
the absorbance of atmospheric CO2 and water vapor.

o Lower the ATR press arm to ensure good contact between the sample and the crystal.

o Acquire the sample spectrum. The instrument passes an infrared beam through the
crystal, which reflects internally. The beam penetrates a short distance into the sample at
each reflection point, and specific frequencies are absorbed.

» Data Processing:

o The instrument's software automatically subtracts the background spectrum from the
sample spectrum.

o The resulting spectrum displays transmittance or absorbance versus wavenumber (cm™1).

o Identify and label the significant absorption peaks corresponding to the functional groups
present in the molecule.

2.3 Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a volatile liquid like 2-Undecanone
using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).

e Sample Preparation:
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o Prepare a dilute solution of 2-Undecanone in a volatile organic solvent (e.g.,
dichloromethane or hexane).

o Transfer the solution to an autosampler vial.
o Data Acquisition (GC-MS):

o Inject a small volume (typically 1 uL) of the sample solution into the GC inlet, where it is
vaporized.

o The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.
The column separates the components of the sample based on their boiling points and
interactions with the column's stationary phase.

o As 2-Undecanone elutes from the GC column, it enters the ion source of the mass
spectrometer.

o In the ion source, Electron lonization (EI) is used. The molecules are bombarded with a
high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]

o The resulting positively charged ions (the molecular ion and various fragment ions) are
accelerated into the mass analyzer (e.g., a quadrupole).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
» Data Processing:

o A detector records the abundance of each ion at each m/z value, generating a mass
spectrum.

o The spectrum is analyzed to identify the molecular ion peak (if present) and the
characteristic fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the chemical analysis of a compound
like 2-Undecanone using spectroscopic methods.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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